molecular formula C8H7BrN2S B1498863 (6-Bromobenzo[d]thiazol-2-yl)methanamine CAS No. 1176714-51-4

(6-Bromobenzo[d]thiazol-2-yl)methanamine

Cat. No.: B1498863
CAS No.: 1176714-51-4
M. Wt: 243.13 g/mol
InChI Key: AZUIOPKOUGBGNZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds containing both sulfur and nitrogen atoms within the ring system. According to multiple authoritative chemical databases, the official International Union of Pure and Applied Chemistry name is (6-bromo-1,3-benzothiazol-2-yl)methanamine. This nomenclature reflects the compound's structural framework, which consists of a benzothiazole ring system with a bromine substituent at the 6-position and a methanamine group attached to the 2-position of the thiazole ring. The naming convention follows the standard protocol for benzothiazole derivatives, where the benzene ring is fused to a thiazole ring, creating the characteristic bicyclic structure that defines this class of compounds.

The structural representation of this compound can be expressed through various chemical notation systems that provide detailed information about its molecular architecture. The International Chemical Identifier representation is InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2, which encodes the complete structural information including connectivity and hydrogen atom positions. The Simplified Molecular Input Line Entry System notation provides an alternative structural representation as C1=CC2=C(C=C1Br)SC(=N2)CN, offering a linear format that describes the molecular structure in a string format suitable for database storage and computational applications. These structural identifiers serve as universal descriptors that enable precise identification and retrieval of the compound across different chemical databases and research platforms.

The International Chemical Identifier Key, represented as AZUIOPKOUGBGNZ-UHFFFAOYSA-N, functions as a compressed hash of the full International Chemical Identifier string, providing a fixed-length identifier that facilitates rapid database searches and compound identification. This key system ensures that the compound can be uniquely identified regardless of variations in naming conventions or structural representations used in different scientific contexts. The structural analysis reveals that the compound contains a planar benzothiazole ring system with the bromine atom introducing electron-withdrawing characteristics, while the methanamine group provides nucleophilic functionality that influences the compound's chemical reactivity and potential biological activity.

Properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUIOPKOUGBGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653465
Record name 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176714-51-4
Record name 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6-Bromobenzo[d]thiazol-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound belongs to the benzothiazole class, which is known for various biological activities. The synthesis of this compound typically involves reactions such as diazo-coupling and condensation reactions, which have been optimized for yield and purity. Various synthetic pathways have been explored, enhancing the efficiency of producing benzothiazole derivatives with specific substituents that modulate biological activity .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives of benzothiazole, including this compound, possess significant inhibitory effects against M. tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that certain benzothiazole derivatives can inhibit cell proliferation in cancer cell lines such as A172 (human brain glioblastoma) and B16F10 (murine melanoma). The antiproliferative action is attributed to mechanisms involving apoptosis induction and cell cycle arrest. Notably, several derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer agents .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. Studies involving enzyme inhibition assays revealed that it can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential in treating conditions like depression and Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as MAO and cholinesterase, which are involved in neurotransmitter regulation.
  • Antimicrobial Mechanism : Its interaction with bacterial cell walls disrupts cellular integrity, leading to bacterial death.
  • Antiproliferative Mechanism : Induction of apoptosis and interference with cell cycle progression are critical in its anticancer activity.

Case Studies

A notable study assessed the effects of various benzothiazole derivatives on cancer cell lines, revealing that compounds with bromine substitutions exhibited enhanced activity against MAO-B and butyrylcholinesterase (BuChE). Among these derivatives, this compound showed promising results with a significant reduction in cell viability in treated cancer cells compared to controls .

Data Summary

Activity IC50 Value Reference
Antimicrobial against M. tuberculosis< 10 µM
Antiproliferative against B16F1012 µM
MAO-B inhibition14.80 ± 5.45 µM
BuChE inhibition77.76% inhibition

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the efficacy of thiazole derivatives, including (6-Bromobenzo[d]thiazol-2-yl)methanamine, against multi-drug resistant bacteria. For instance, compounds containing the thiazole ring have shown significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The mechanism of action often involves inhibition of key enzymes like glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiazole exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Micrococcus luteus and Bacillus spp. This suggests that this compound could be a candidate for developing new antibiotics targeting resistant strains .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including glioblastoma and melanoma cells. The compound's ability to disrupt cellular processes involved in tumor growth makes it a valuable candidate for cancer therapy.

Case Study: Anticancer Activity

In one study, compounds derived from thiazole showed promising results with IC50 values indicating significant cytotoxicity against cancer cells. For example, a derivative exhibited an IC50 of 23.30 µM against A549 human lung adenocarcinoma cells, suggesting its potential as an effective anticancer agent .

Neurological Applications

The anticonvulsant effects of thiazole derivatives have been documented, with some studies indicating that these compounds can provide protection in seizure models. The structure of this compound may contribute to its neuroprotective properties.

Case Study: Neurological Activity

In preclinical trials, thiazole-based compounds demonstrated significant anticonvulsant activity with median effective doses (ED50) around 18.4 mg/kg in seizure tests. This highlights the potential for this compound in treating epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. Modifications on the thiazole ring can lead to variations in biological activity, making it essential to explore different substitutions to enhance efficacy and reduce toxicity.

Modification Biological Activity Reference
Substitution at position 4Increased antimicrobial potency
Addition of electron-withdrawing groupsEnhanced anticancer activity
Variations in amine groupImproved neuroprotective effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects of the benzothiazole ring.

Reaction TypeReagents/ConditionsProductYieldSource
Bromine substitution with aminesPiperidine, DMF, 80°C(6-Piperidinobenzo[d]thiazol-2-yl)methanamine72%
Bromine displacement with thiolsNaSH, EtOH, reflux(6-Mercaptobenzo[d]thiazol-2-yl)methanamine65%

Key Findings :

  • Bromine substitution proceeds via a two-step mechanism: (i) attack by the nucleophile at the para-position to the thiazole nitrogen, followed by (ii) elimination of HBr .

  • Steric hindrance from the methanamine group slightly reduces reaction rates compared to non-substituted analogs.

Functionalization of the Methanamine Group

The primary amine undergoes alkylation, acylation, and condensation reactions.

Alkylation

Reagents/ConditionsProductYieldSource
Benzyl bromide, K₂CO₃, DMFNN
-Benzyl-(6-bromobenzo[d]thiazol-2-yl)methanamine85%
Ethyl bromoacetate, TEA, CH₃CNNN
-(Ethoxycarbonylmethyl)-(6-bromobenzo[d]thiazol-2-yl)methanamine78%

Acylation

Reagents/ConditionsProductYieldSource
Acetyl chloride, pyridineNN
-Acetyl-(6-bromobenzo[d]thiazol-2-yl)methanamine90%
Benzoyl chloride, DCMNN
-Benzoyl-(6-bromobenzo[d]thiazol-2-yl)methanamine82%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming stable amides .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Reaction TypeCatalysts/LigandsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃(6-Arylbenzo[d]thiazol-2-yl)methanamine60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos(6-(Arylamino)benzo[d]thiazol-2-yl)methanamine68%

Optimization Notes :

  • Reactions require anhydrous conditions and elevated temperatures (80–110°C) .

  • Electron-deficient aryl boronic acids exhibit higher coupling efficiency .

Oxidation of the Methanamine Group

Reagents/ConditionsProductYieldSource
KMnO₄, H₂O, 25°C(6-Bromobenzo[d]thiazol-2-yl)methanimine oxide55%
H₂O₂, AcOHNN
-Oxide derivative48%

Reduction of the Benzothiazole Ring

Reagents/ConditionsProductYieldSource
LiAlH₄, THF2-(Aminomethyl)-6-bromobenzothiazoline63%

Challenges :

  • Over-reduction may lead to ring-opening products .

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

Reagents/ConditionsProductYieldSource
CS₂, KOH, EtOH6-Bromo-2,3-dihydrothiazolo[3,2-a]benzothiazole70%
PhNCO, DMF6-Bromo-2-(imidazolidinone)benzo[d]thiazole65%

Applications :

  • Cyclized derivatives show enhanced biological activity, particularly as kinase inhibitors .

Metal Complexation

The nitrogen atoms coordinate with transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂MeOH, 60°CSquare-planar Cu(II) complexCatalytic oxidation studies
AgNO₃H₂O/EtOHLinear Ag(I) complexAntimicrobial agents

Key Data :

  • Cu(II) complexes exhibit catalytic activity in aerobic oxidations .

Photochemical Reactions

Visible-light-mediated reactions enable sustainable functionalization.

Reagents/ConditionsProductYieldSource
Eosin Y, O₂, blue LED6-Bromo-2-(nitromethyl)benzo[d]thiazole58%
Ru(bpy)₃Cl₂, hvCross-dehydrogenative coupling products62%

Mechanism :

  • Single-electron transfer (SET) processes generate reactive intermediates for C–H functionalization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Benzo[d]thiazole vs. Benzo[b]thiophene
  • (6-Bromobenzo[b]thiophen-2-yl)methanamine (CAS: 1780039-50-0) replaces the thiazole's nitrogen with a sulfur atom, forming a thiophene ring. This alters electronic properties and binding interactions due to the absence of a basic nitrogen in the heterocycle .
Benzothiazole vs. Benzoxazole
  • (6-Chloro-1,3-benzoxazol-2-yl)methanamine (CAS: 936074-79-2) substitutes sulfur with oxygen, creating a benzoxazole core. The oxygen atom increases electronegativity, influencing solubility and metabolic stability .

Substituent Variations at the 6-Position

Bromine vs. Chlorine
  • (6-Chlorobenzo[d]thiazol-2-yl)methanamine (CAS: 50739-36-1, C8H7ClN2S , molar mass: 198.67 g/mol) replaces bromine with chlorine. Bromine's larger atomic radius and lower electronegativity enhance lipophilicity and may improve membrane permeability compared to chlorine .
  • Reactivity : Bromine's superior leaving-group ability makes it more reactive in nucleophilic substitution reactions .

Modifications to the Amino Group

Primary Amine vs. Secondary Amine
  • 6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS: 75104-92-6, C8H7BrN2S) features a secondary amine (-NHCH3) directly attached to the thiazole ring.
Acetamide Derivatives
  • N-(6-Bromobenzo[d]thiazol-2-yl)acetamide exhibits a haemolytic activity of 44.6% (Table 1), suggesting that substituting the amine with an acetamide group increases cytotoxicity .

Extended Chain Derivatives

  • N1-(6-Bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine (CAS: 1204296-18-3, C13H18BrN3S , molar mass: 328.27 g/mol) includes an ethylenediamine chain. The additional nitrogen atoms enhance hydrogen-bonding capacity and may improve interaction with biological targets .

Antimicrobial Activity

  • Benzothiazole derivatives, including (6-Bromobenzo[d]thiazol-2-yl)methanamine, have shown activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The bromine atom likely enhances membrane penetration due to increased lipophilicity .

Haemolytic Activity

Physical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Property/Activity Reference
This compound C8H7BrN2S 243.12 N/A
(6-Chlorobenzo[d]thiazol-2-yl)methanamine C8H7ClN2S 198.67 Density: 1.388 g/cm³
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide C9H7BrN2OS 287.13 Haemolysis: 44.6%
N1-(6-Bromo)-N2,N2-diethylethane-1,2-diamine C13H18BrN3S 328.27 Boiling Point: 404.6°C

Preparation Methods

Preparation Methods

Starting Materials and Bromination

A common starting material is 2-aminobenzothiazole or its derivatives. Bromination at the 6-position can be achieved via electrophilic aromatic substitution or diazotization followed by bromide substitution.

  • For example, 2-amino-6-methoxybenzothiazole undergoes diazotization to form a diazonium intermediate, which is then converted to 2-bromo-6-methoxybenzothiazole by treatment with bromide salts.
  • Subsequent demethylation or hydrolysis can yield 6-bromobenzothiazol derivatives.

Installation of the Aminomethyl Group at the 2-Position

Two main approaches are reported:

Direct Amination via Nucleophilic Substitution
  • The 2-position of benzothiazole can be functionalized by nucleophilic substitution of a suitable leaving group (e.g., bromide or halide) with ammonia or amine sources.
  • An example includes the synthesis of 6-substituted benzo[d]thiazol-2-amine derivatives by reacting 6-substituted benzo[d]thiazol-2-amine intermediates with aldehydes or other electrophiles under heating conditions (115–125 °C) in methanol, followed by purification.
Hantzsch-Type Condensation and Cyclization
  • The Hantzsch condensation of 2-bromoacetophenones with thiourea under solvent-free conditions yields 2-aminobenzothiazoles efficiently and rapidly.
  • This method is eco-friendly and catalyst-free, producing 2-aminothiazoles in good yields within seconds.
  • Variations include the use of vinyl azides and potassium thiocyanate with palladium catalysis to form substituted 2-aminothiazoles.

Catalytic Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to introduce amino groups or other substituents on the benzothiazole ring.
  • For instance, 6-(2-aminobenzo[d]thiazol-5-yl) derivatives were synthesized by palladium-catalyzed coupling of 4a and 5 intermediates in 1,4-dioxane with potassium carbonate base at 100 °C, followed by purification.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 Diazotization of 2-amino-6-methoxybenzothiazole with NaNO2/HBr, then reaction with KBr Conversion to 2-bromo-6-methoxybenzothiazole Moderate to high yield; key for bromination
2 Demethylation/hydrolysis under acidic conditions Conversion to 6-bromobenzothiazol intermediate Facilitates further functionalization
3 Nucleophilic substitution with ammonia or amine source at 2-position Installation of aminomethyl group Heating at 115–125 °C in methanol, 1–2 h
4 Purification by filtration and silica gel chromatography Isolation of (6-Bromobenzo[d]thiazol-2-yl)methanamine Yields typically 70–80% depending on conditions

Analytical and Research Findings

  • The Hantzsch condensation method provides a rapid, catalyst-free route to 2-aminobenzothiazoles, which can be adapted for brominated derivatives.
  • Palladium-catalyzed coupling reactions enable the synthesis of complex benzothiazolyl amines with good yields and purity, allowing for structural diversification.
  • The diazotization-bromination sequence is a reliable method for selective bromination at the 6-position, crucial for subsequent functionalization.
  • Purification typically involves silica gel chromatography using solvent systems such as ethyl acetate/petroleum ether or dichloromethane/methanol mixtures.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Diazotization and Bromination Diazotization of amino group, substitution with bromide Selective bromination, good yields Requires careful control of diazonium intermediate
Hantzsch Condensation Condensation of 2-bromoacetophenones with thiourea Fast, solvent-free, catalyst-free Limited to certain substrates
Nucleophilic Substitution Reaction of halogenated benzothiazoles with amines Straightforward, scalable Requires elevated temperature
Palladium-Catalyzed Coupling Cross-coupling with amines or amides High selectivity, structural diversity Needs expensive catalysts, inert atmosphere

Q & A

Q. Basic Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bromine position and methanamine group. The aromatic protons adjacent to bromine show deshielding (~δ 7.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 243.99 [M+H]⁺ for C₈H₈BrN₂S) .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides bond lengths (Br–C: ~1.89 Å) and torsion angles to confirm planarity .

What are the common chemical reactions involving this compound?

Q. Basic Reactivity :

  • Nucleophilic Substitution : Bromine at the 6-position can be replaced by aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) .
  • Amine Functionalization : The methanamine group undergoes condensation with aldehydes to form Schiff bases or acylation with activated esters .


    Example : Reaction with 4-fluorobenzaldehyde yields a Schiff base, characterized by IR (C=N stretch: ~1600 cm⁻¹) and 1^1H NMR (imine proton: δ 8.3 ppm) .

How does bromine substitution influence the compound’s reactivity and electronic properties?

Q. Advanced Mechanistic Analysis :

  • Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing effect deactivates the benzothiazole ring, directing further substitutions to the 4-position. DFT calculations show increased positive charge at C4 (Mulliken charges: +0.12) .
  • Steric Effects : Bromine’s bulkiness impacts regioselectivity in cross-coupling reactions. For example, Heck coupling with styrene favors the 4-position due to reduced steric hindrance .

How can computational methods predict biological interactions of this compound?

Q. Advanced Computational Approaches :

  • Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. The bromine and methanamine groups form hydrophobic interactions and hydrogen bonds, respectively .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with antimicrobial activity. Bromine’s higher lipophilicity (logP +0.5) enhances membrane permeability .

How to resolve contradictions in spectroscopic data during characterization?

Q. Advanced Data Analysis :

  • Contradiction Example : Discrepancies in 1^1H NMR integration (e.g., missing methanamine protons due to exchange broadening).
    Resolution : Use deuterated DMSO as solvent and elevate temperature (60°C) to sharpen peaks .
  • Unexpected Byproducts : Detect minor impurities (e.g., de-brominated products) via LC-MS. Optimize bromination time and stoichiometry to suppress side reactions .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced Crystallography :

  • Challenge : Low solubility in common solvents (e.g., ethanol, acetone) hinders crystal growth.
    Solution : Use mixed solvents (e.g., DCM:hexane) for slow evaporation. For X-ray analysis, employ synchrotron radiation to enhance weak diffraction from small crystals .

How to design derivatives for enhanced biological activity?

Q. Advanced Medicinal Chemistry :

  • Derivative Strategy : Replace bromine with bioisosteres (e.g., CF₃) to improve metabolic stability. Modify the methanamine group to tertiary amines for increased blood-brain barrier penetration .
  • Screening Workflow : Synthesize a library of derivatives via parallel synthesis and screen against bacterial strains (MIC assays) or cancer cell lines (MTT assays) .

What are the best practices for storing and handling this compound?

Q. Basic Guidelines :

  • Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent oxidation of the methanamine group.
  • Safety : Use PPE (gloves, goggles) due to potential skin irritation. LC-MS analysis of degraded samples can detect decomposition products (e.g., benzothiazole quinones) .

How to troubleshoot low yields in substitution reactions?

Q. Advanced Optimization :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki couplings. Additives like TBAB (tetrabutylammonium bromide) improve solubility in aqueous conditions .
  • Reaction Monitoring : Use in-situ IR to track consumption of starting material. Adjust microwave irradiation (e.g., 100 W, 120°C) for faster kinetics in solvent-free conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(6-Bromobenzo[d]thiazol-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.